

Strategic Safety & Technical Guide: 5-Chloro-2-(1,1-difluoroethyl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(1,1-difluoroethyl)pyridine

CAS No.: 2416243-41-7

Cat. No.: B2660037

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Executive Summary & Molecular Profile[1]

5-Chloro-2-(1,1-difluoroethyl)pyridine is a specialized fluorinated heterocyclic building block used primarily in late-stage medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike simple halopyridines, the presence of the gem-difluoroethyl group (

) introduces specific physicochemical properties that alter its safety profile, particularly regarding volatility and thermal decomposition.

This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, ensuring that researchers can integrate this reagent into workflows with full autonomy and safety.

Chemical Identity & Physicochemical Properties[2][3]

Property	Specification
Chemical Name	5-Chloro-2-(1,1-difluoroethyl)pyridine
CAS Number	Verify Batch (Common analog: 1138446-26-8 or similar; check vendor CoA)
PubChem CID	146155318
Formula	
Molecular Weight	177.58 g/mol
Appearance	Colorless to light yellow liquid (Predicted)
LogP (Predicted)	~2.3 (Enhanced lipophilicity vs. non-fluorinated analog)
Boiling Point	~180–190°C (Predicted at 760 mmHg)
Flash Point	>60°C (Classified as Combustible Liquid, Category 4 or Flammable Liq 3 depending on purity)

Scientific Insight: The gem-difluoro group lowers the basicity of the pyridine nitrogen due to the strong electron-withdrawing inductive effect (-I), potentially altering its reactivity in nucleophilic aromatic substitutions (

) compared to standard chloropyridines [1].

Hazard Dynamics & Toxicology[3]

Standard SDS documents often list generic H-codes. For this fluorinated intermediate, the risks are chemically specific.

Core Hazard Classifications (GHS)[6]

- Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3]
- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
- STOT-SE: Category 3 (H335) – May cause respiratory irritation.

The "Hidden" Hazard: Fluorine Decomposition

While the molecule is stable under ambient conditions, the

bond energy (~485 kJ/mol) usually implies stability. However, under combustion or extreme thermal stress (e.g., runaway reaction), this compound will decompose to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

- Mechanism: Thermal oxidation breaks the heterocyclic ring. The fluorine atoms, usually inert, combine with ambient hydrogen sources to form anhydrous HF gas, which forms hydrofluoric acid upon contact with mucosal moisture.
- Implication: Standard organic fire protocols are insufficient. Emergency responders must be equipped to handle acid gas releases.

Operational Handling & Synthesis Integration

This section details how to handle the compound during synthesis, specifically focusing on its use in cross-coupling or lithiation reactions.

Engineering Controls & PPE[9]

- Ventilation: All operations must occur within a certified chemical fume hood maintaining a face velocity >100 fpm.
- Glove Permeation: Standard Nitrile gloves (0.11 mm) provide splash protection only. For prolonged handling or cleaning spills, use Silver Shield/4H or double-gloved Nitrile/Neoprene laminates.
- Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during transfer of volumes >100 mL.

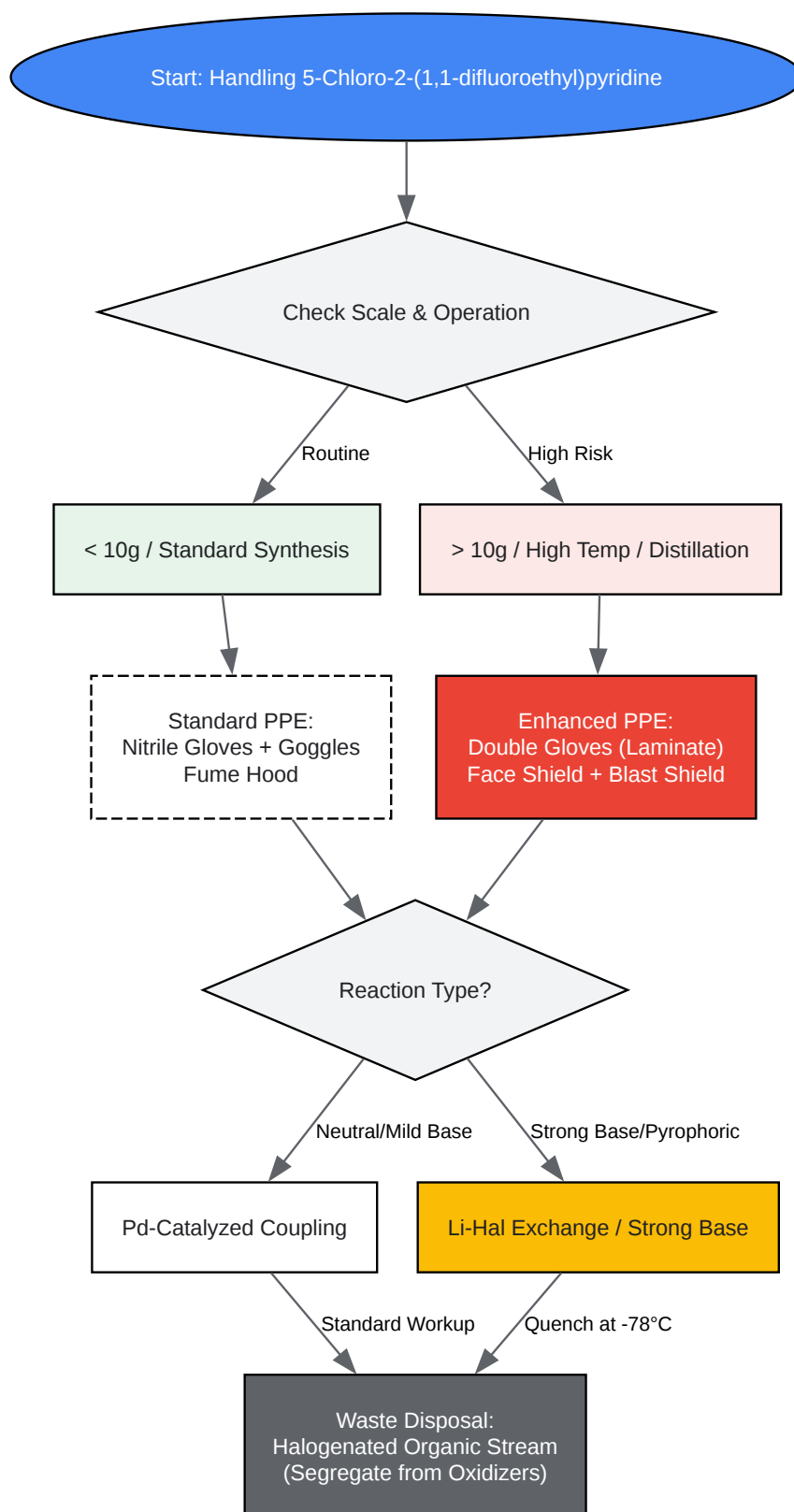
Reaction Safety: Lithiation & Cross-Coupling

Researchers often use the chloropyridine moiety for Suzuki-Miyaura couplings or Lithium-Halogen exchange.

- **Lithiation Risk:** If performing Li-Hal exchange (e.g., with n-BuLi), the gem-difluoro group is generally stable at -78°C . However, warming above -40°C in the presence of strong bases can induce dehydrofluorination, leading to reactive fluoro-alkenes or polymerization [2].
- **Protocol:**
 - Cool system to -78°C .
 - Add organolithium dropwise.
 - Quench strictly at low temperature.

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound based on scale and operation type.



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Caption: Operational logic flow for scaling and reaction selection, highlighting critical control points for lithiation versus standard coupling.

Emergency Response & Decomposition Management

This is the most critical section for "Trustworthiness." A generic SDS says "Rinse with water." A technical guide explains how to treat potential HF exposure from decomposition products.

Fire Fighting & Thermal Decomposition

- Media: Dry chemical, , or alcohol-resistant foam.[4] Do NOT use a solid water stream (may scatter liquid).
- Byproducts: Combustion generates HF and HCl.
- Tactical Response: Firefighters must wear full SCBA. Water spray should be used to suppress toxic vapors (HF is water-soluble), but containment of runoff is critical to prevent environmental acidification.

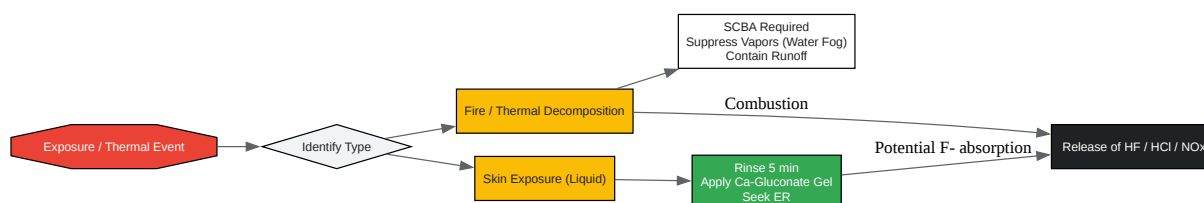
First Aid: The Calcium Gluconate Protocol

Because of the potential for HF generation during thermal events or metabolic processing (rare but possible via enzymatic defluorination), standard acid burn protocols are insufficient.

- Skin Contact:
 - Immediately wash with copious water (5 min).
 - Apply 2.5% Calcium Gluconate Gel continuously. This sequesters fluoride ions () as insoluble , preventing deep tissue necrosis and hypocalcemia [3].
- Eye Contact:
 - Irrigate with water/saline for 15 minutes.

- Do NOT apply calcium gluconate gel directly to the eye unless using a specialized 1% solution under medical supervision.

Emergency Pathway Diagram



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Caption: Emergency response decision tree emphasizing the specific requirement for Calcium Gluconate in fluoride-risk scenarios.

Storage & Waste Management

Storage Integrity

- Atmosphere: Store under inert gas (Argon/Nitrogen). Pyridines can darken upon oxidation; the difluoroethyl group is hydrolytically stable but the chloropyridine ring is sensitive to light over time.
- Temperature: 2–8°C (Refrigerated) recommended to preserve purity for cross-coupling efficiency.

Disposal

- Classification: Halogenated Solvent Waste.
- Prohibition: Do not mix with strong acids or oxidizers in the waste stream.[5]

- Destruction: High-temperature incineration with flue gas scrubbing (to remove HF/HCl) is the only validated disposal method [4].

References

- PubChem. (2025).[2] Compound Summary: **5-chloro-2-(1,1-difluoroethyl)pyridine** (CID 146155318).[6] National Library of Medicine. [[Link](#)]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [[Link](#)]
- ECHA. (2025). Guidance on the Application of the CLP Criteria: Halogenated Pyridines. European Chemicals Agency.[2] [[Link](#)]

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Sources

- [1. assets.thermofisher.cn](https://assets.thermofisher.cn) [assets.thermofisher.cn]
- [2. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [3. fishersci.com](https://fishersci.com) [fishersci.com]
- [4. chemicalbook.com](https://chemicalbook.com) [chemicalbook.com]
- [5. shop.chemsupply.com.au](https://shop.chemsupply.com.au) [shop.chemsupply.com.au]
- [6. PubChemLite - 5-chloro-2-\(1,1-difluoroethyl\)pyridine \(C7H6ClF2N\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
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